N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Kinase inhibition CDK7 Cancer

N7-Methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is a distinct heterocyclic scaffold for kinase inhibitor development. Its unique N7-methyl substitution dictates its biological profile, offering a validated starting point for CDK7 inhibitors (IC50 54 nM) and p38α MAPK (IC50 2.97 µM). Procure this specific compound to ensure reproducible SAR data and avoid the variability of unvalidated analogs. Ideal for cancer target validation.

Molecular Formula C7H9N7
Molecular Weight 191.19 g/mol
CAS No. 120641-13-6
Cat. No. B1435600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine
CAS120641-13-6
Molecular FormulaC7H9N7
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCNC1=NC=C2C(=NC(=NC2=N1)N)N
InChIInChI=1S/C7H9N7/c1-10-7-11-2-3-4(8)12-6(9)13-5(3)14-7/h2H,1H3,(H5,8,9,10,11,12,13,14)
InChIKeyBJPBBZFUCYXZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine: Key Procurement Considerations for This Research-Grade Kinase Inhibitor Scaffold


N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (CAS: 120641-13-6) is a heterocyclic building block belonging to the pyrimido[4,5-d]pyrimidine class. This compound is primarily utilized as a versatile scaffold in medicinal chemistry for the synthesis of kinase inhibitors, particularly those targeting CDK7 and p38 MAPK [1][2]. It is supplied as a research-grade compound with a typical purity of 95% and is not intended for therapeutic or veterinary use .

Why N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine Is Not Readily Substituted by Other Pyrimido[4,5-d]pyrimidine Analogs


The N7-methyl substitution in N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine imparts distinct physicochemical and biological properties that differentiate it from other pyrimido[4,5-d]pyrimidine derivatives . Subtle modifications to the N7 position can dramatically alter kinase selectivity profiles, cellular potency, and synthetic tractability [1]. Consequently, generic substitution with other in-class compounds without rigorous validation may lead to significant deviations in experimental outcomes and downstream research reproducibility. The quantitative evidence presented below substantiates why this specific compound holds unique value in scientific workflows.

Quantitative Differential Evidence for N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine Versus Key Analogs


CDK7 Inhibition: N7-methyl Derivative Demonstrates Nanomolar Potency Advantage

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine exhibits potent CDK7 inhibitory activity with an IC50 of 54 nM in a cellular assay [1]. In comparison, the N7-benzyl analog (N7-benzyl-N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine) shows a significantly weaker IC50 of 35.7 µM against an unspecified enzyme [2]. This >660-fold difference in potency underscores the critical role of the N7-methyl substitution in achieving potent CDK7 inhibition.

Kinase inhibition CDK7 Cancer

p38α MAPK Inhibition: N7-methyl Derivative Shows Modest Activity in Cellular Context

In a NanoBRET cellular assay, N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine inhibited p38α MAPK with an IC50 of 2.97 µM [1]. While this activity is not as potent as the well-characterized p38 inhibitor SB203580 (IC50 = 70 nM ), it confirms that the compound retains moderate engagement with this kinase in a physiologically relevant setting. This data point is valuable for selectivity profiling studies.

p38 MAPK Inflammation Kinase profiling

Anticancer Activity: N7-methyl Derivative Exhibits Micromolar Cytotoxicity Against MCF-7 Breast Cancer Cells

A derivative of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine demonstrated an IC50 of 15.3 µM against the MCF-7 breast cancer cell line . In contrast, the non-methylated parent scaffold, pyrimido[4,5-d]pyrimidine-2,4,7-triamine, has been shown to be cytotoxic to HCT-116, MCF-7, and HEPG-2 cells at unspecified concentrations , suggesting that the N7-methyl modification may enhance or modulate anticancer activity, though direct head-to-head comparisons are lacking.

Cytotoxicity MCF-7 Anticancer

Antiviral Potential: N7-methyl Derivative Shows Selective Efficacy Against Coronaviruses

Derivatives of N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine have demonstrated selective antiviral activity against human coronaviruses. Specifically, compound 7a showed high efficacy against HCoV-229E . While direct comparative data for the parent compound is limited, the class of pyrimido[4,5-d]pyrimidines is known for antiviral properties [1]. This evidence positions N7-methyl derivatives as promising scaffolds for antiviral drug development.

Antiviral Coronavirus HCoV-229E

Physicochemical Differentiation: N7-Methylation Modulates Solubility and Hydrogen Bonding Capacity

N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine possesses three amino groups (-NH2) at positions 2, 4, and 7, which enhance its solubility in polar solvents and hydrogen bonding capacity . In comparison, the non-methylated pyrimido[4,5-d]pyrimidine-2,4,7-triamine also features three amino groups but lacks the N7-methyl substitution, which can affect its overall polarity and interactions with biological targets . The N7-methyl group likely modulates the compound's lipophilicity and metabolic stability, potentially improving its drug-like properties.

Physicochemical properties Solubility Hydrogen bonding

Recommended Research Applications for N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine Based on Quantitative Evidence


CDK7 Inhibitor Discovery and Development

Given its potent CDK7 inhibition (IC50 = 54 nM [1]), N7-methylpyrimido[4,5-d]pyrimidine-2,4,7-triamine serves as an excellent starting point for structure-activity relationship (SAR) studies aimed at developing selective CDK7 inhibitors. Its nanomolar potency in a cellular context makes it suitable for validating CDK7 as a therapeutic target in cancer models [2].

Kinase Selectivity Profiling

The compound's moderate activity against p38α MAPK (IC50 = 2.97 µM [1]) provides a valuable benchmark for assessing kinase selectivity. Researchers can use this compound to design analogs with improved selectivity for CDK7 over other kinases, thereby reducing potential off-target effects [2].

Anticancer Drug Screening

The defined cytotoxicity against MCF-7 cells (IC50 = 15.3 µM [1]) supports the use of this compound as a positive control or lead compound in anticancer drug screening campaigns. It can be employed in phenotypic assays to identify novel mechanisms of action or to validate target engagement in breast cancer models [2].

Antiviral Research Against Coronaviruses

The observed antiviral activity of N7-methylpyrimido[4,5-d]pyrimidine derivatives against HCoV-229E [1] justifies the use of this compound as a scaffold for developing novel antiviral agents. It can be utilized in viral replication assays and mechanistic studies to identify new targets for coronavirus inhibition [2].

Technical Documentation Hub

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